Ansamitocin P-3 -

Ansamitocin P-3

Catalog Number: EVT-1543599
CAS Number:
Molecular Formula: C32H43ClN2O9
Molecular Weight: 635.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ansamitocin P-3 is classified as a secondary metabolite produced by Actinosynnema pretiosum, a filamentous bacterium. The compound is part of a broader group known as ansamitocins, which are characterized by their structural variations at the C-3 position, leading to different derivatives such as Ansamitocin P-2 and P-4 . These compounds are recognized for their antibacterial and antitumor activities, positioning them as valuable candidates in pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of Ansamitocin P-3 involves complex biochemical pathways within the producing organism. Recent studies have highlighted innovative approaches to enhance its production through metabolic engineering. For instance, the introduction of exogenous oxygen vectors, such as soybean oil, has been shown to significantly increase yields. In controlled experiments, the optimal concentration of soybean oil was determined to be 0.52%, leading to a production increase of approximately 49.48% compared to control conditions .

Additionally, research has focused on optimizing fermentation conditions, including the use of specific carbon sources and the regulation of gene expression related to ansamitocin biosynthesis. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor production levels during fermentation .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ansamitocin P-3 can be described by its complex arrangement of carbon rings and functional groups. Its chemical formula is represented as C₃₁H₄₃N₃O₇, indicating a large organic molecule with multiple stereocenters that contribute to its biological activity. The structural formula includes various ester substituents at the C-3 position, which differentiate it from other ansamitocins .

The three-dimensional conformation of Ansamitocin P-3 plays a crucial role in its interaction with biological targets, particularly in inhibiting tubulin polymerization.

Chemical Reactions Analysis

Reactions and Technical Details

Ansamitocin P-3 undergoes several chemical reactions during its biosynthesis and when interacting with biological systems. The primary reaction mechanism involves the inhibition of microtubule assembly through binding to tubulin, which prevents normal mitotic spindle formation during cell division. This action is facilitated by the compound's structural features that allow it to mimic tubulin's natural ligands.

Furthermore, purification methods for Ansamitocin P-3 involve solvent extraction followed by chromatographic techniques to achieve high purity levels suitable for pharmaceutical applications . These methods ensure that the final product retains its bioactivity while minimizing impurities that could affect efficacy.

Mechanism of Action

Process and Data

The mechanism of action for Ansamitocin P-3 primarily revolves around its ability to bind to tubulin, disrupting microtubule dynamics. This binding leads to cell cycle arrest in the metaphase stage due to the inability of cells to complete mitosis. The compound also exhibits effects on various signaling pathways within cancer cells, contributing to apoptosis and inhibiting tumor growth .

Research indicates that Ansamitocin P-3 interacts with multiple protein targets within the producing strain Actinosynnema pretiosum, suggesting a multifaceted approach in its biosynthetic regulation and potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ansamitocin P-3 is characterized by several notable physical properties:

  • Molecular Weight: Approximately 547.7 g/mol
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and should be stored in dark conditions at low temperatures.

These properties are critical when considering formulation strategies for drug delivery systems aimed at maximizing therapeutic efficacy while minimizing side effects.

Applications

Scientific Uses

Ansamitocin P-3 has significant applications in scientific research, particularly in oncology. Its potent antitumor activity makes it a candidate for developing targeted therapies against various cancers. Additionally, ongoing research aims to explore its potential in combination therapies with other anticancer agents to enhance efficacy while reducing toxicity .

Furthermore, studies focusing on metabolic engineering aim to optimize production processes for Ansamitocin P-3, making it more accessible for clinical use. This compound serves not only as a lead molecule for drug development but also as a valuable tool in understanding microtubule dynamics and cellular processes involved in cancer biology .

Biosynthesis and Microbial Physiology of Ansamitocin P-3

Genomic Organization of Ansamitocin Biosynthetic Gene Clusters in Actinosynnema pretiosum

The biosynthesis of ansamitocin P-3 (AP-3) is governed by a complex ansa biosynthetic gene cluster spanning approximately 70 kb in the genome of Actinosynnema pretiosum. This cluster comprises 48 core genes organized into discrete functional modules responsible for precursor synthesis, polyketide chain assembly, and post-polyketide modifications [6] [8]. Key genetic components include:

  • Modular Type I PKS genes (asmA-D): Encode multi-enzyme complexes containing ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains that assemble the polyketide backbone.
  • 3-Amino-5-hydroxybenzoic acid (AHBA) synthase gene (asm24): Catalyzes the formation of the aromatic starter unit from aminoDAHP [5] [8].
  • Post-PKS modification genes: Including asm21 (O-methyltransferase), asm7 (C20 methyltransferase), and asm19 (acyltransferase for side-chain attachment) [6] [8].

Table 1: Core Functional Modules in the Ansamitocin P-3 Biosynthetic Gene Cluster

Functional ModuleRepresentative GenesPrimary Biochemical Role
AHBA Biosynthesisasm24Synthesis of polyketide starter unit
Polyketide Chain ExtensionasmA-DModular assembly of macrolactam backbone
Post-PKS Modificationsasm7, asm19, asm21Methylation, amidation, and glycosylation
Regulatory Genesasm2, asm8Cluster-situated regulators (CSRs)
Resistance Mechanismsasm30Self-protection against ansamitocin toxicity

Genome-scale metabolic modeling (GSMM) of A. pretiosum ATCC 31280 (strain Aspm1282) has revealed tight coupling between primary metabolism and ansamitocin production, with 1282 metabolic genes integrated into the network [5] [8]. The genomic organization exhibits evolutionary optimization, as evidenced by targeted knockout of the ansa cluster (strain HQG-3), which eliminates AP-3 production and alters cellular morphology [1] [3].

Enzymatic Pathways and Polyketide Synthase (PKS) Mechanisms in Ansamitocin Assembly

AP-3 biosynthesis employs a multimodular PKS system following the trans-acyltransferase (AT) mechanism. The assembly line initiates with AHBA loading, followed by seven elongation cycles that incorporate methylmalonyl-CoA and malonyl-CoA extender units [5] [8]. The enzymatic cascade involves:

  • Starter unit activation: AHBA is adenylated and loaded onto the PKS by a specialized loading module.
  • Chain elongation: Modules 1-7 sequentially add extender units, with module-specific reductive domains (ketoreductase, dehydratase, enoylreductase) controlling intermediate reduction states.
  • Macrolactam formation: The linear chain is released and cyclized via amide bond formation between the starter AHBA amino group and the terminal thioester.

Table 2: Key Precursor Integration Pathways in Ansamitocin P-3 Biosynthesis

PrecursorPrimary Metabolic SourceIncorporation PointKey Enzymes
AHBAShikimate pathwayPKS loading moduleAsm24 (AHBA synthase)
Methylmalonyl-CoAValine catabolism / propionyl-CoAExtender units (modules 1,3,5,7)Methylmalonyl-CoA mutase
Malonyl-CoAAcetyl-CoA carboxylationExtender units (modules 2,4,6)Acetyl-CoA carboxylase
Isobutyryl-CoAValine degradation / isobutanolSide-chain attachmentAsm19 (acyltransferase)

Critical precursors like isobutyryl-CoA derive from exogenous isobutanol or valine catabolism. Isotope labeling studies confirm that isobutanol supplementation (5 mL/L) enhances AP-3 titers by 2-4-fold through increased precursor flux [6]. Post-assembly modifications involve cytochrome P450-mediated epoxidation (Asm11), glycosylation (Asm42), and carbamoylation (Asm23), culminating in the bioactive molecule [5] [8].

Stress Responses in Actinosynnema pretiosum During Ansamitocin P-3 Biosynthesis

AP-3 biosynthesis imposes multifaceted physiological stress on the producing strain, mediated through direct inhibition of essential cellular proteins. Comparative studies of wild-type A. pretiosum and the ansa-cluster knockout mutant (HQG-3) revealed 22% higher biomass accumulation in the mutant by day 4 of fermentation, accompanied by elongated, branched mycelia versus fragmented wild-type hyphae [1] [3]. Chemoproteomic profiling identified three cryptic targets beyond the known FtsZ inhibition:

  • Deoxythymidine diphosphate glucose-4,6-dehydratase (dTGD): Essential for cell wall assembly
  • Aldehyde dehydrogenase (ALDH): Central to carbon metabolism
  • Flavin-dependent thymidylate synthase (FDTS): Critical for nucleotide biosynthesis [1] [3]

AP-3 functions as a non-competitive inhibitor against all three enzymes, disrupting peptidoglycan synthesis, redox balance, and DNA replication. Kinetic assays showed 70-85% inhibition of dTGD, ALDH, and FDTS activities at physiologically relevant AP-3 concentrations (300 mg/L) [1]. This multi-target inhibition creates metabolic bottlenecks, explaining the observed growth suppression.

Table 3: Physiological Targets of Ansamitocin P-3 in Producing Strain

Target ProteinMetabolic PathwayInhibition MechanismPhysiological Consequence
FtsZCell divisionGTPase inhibitionImpaired cytokinesis
dTGD (APASM_0265)Peptidoglycan biosynthesisNon-competitive inhibitionCell wall integrity defects
ALDH (APASM_0812)Central carbon metabolismNon-competitive inhibitionRedox imbalance
FDTS (APASM_4661)Thymidine biosynthesisNon-competitive inhibitionImpaired DNA replication/repair

Cryptic Targets and Multi-Target Inhibition: Chemoproteomic Profiling of AP-3 Interactions

The chemoproteomic workflow for AP-3 target identification involved:

  • Probe design: Creation of photoaffinity probe QG-YNE by replacing the C20 methyl group of 20-demethyl-ansamitocin P-3 with diazirine-alkyne moiety
  • In situ labeling: Incubation of A. pretiosum lysates with QG-YNE followed by UV crosslinking
  • Pull-down and identification: Biotin-streptavidin enrichment of bound proteins, tryptic digestion, and TMT-based quantitative mass spectrometry [1] [3]

Three independent experiments with decreasing UV exposure identified 14 high-confidence targets present across all conditions. Beyond the known FtsZ interaction [7] [10], validation studies confirmed AP-3 binding to dTGD (Kd = 4.3 μM), ALDH (Kd = 8.7 μM), and FDTS (Kd = 6.2 μM) via surface plasmon resonance (SPR) [1]. Structural docking analysis revealed AP-3 occupies a hydrophobic groove near the GTPase domain of FtsZ through hydrogen bonding (Asn34, Gly106) and hydrophobic interactions (Val21, Leu110) [7] [10].

Physiological relevance was confirmed through target overexpression strains, which exhibited:

  • 31% increased biomass under AP-3 stress (300 mg/L)
  • 45-68% higher AP-3 titers versus wild-type
  • Restored activities of dTGD, ALDH, and FDTS in cellular assays [1] [3]

Regulatory Networks Governing Secondary Metabolite Production in Actinomycetes

AP-3 biosynthesis is embedded in a complex metabolic-regulatory hierarchy that integrates primary metabolism, cluster-situated regulators (CSRs), and global stress responses. Time-course transcriptomics of high-yield strain NXJ-24 revealed:

  • Day 1-2: Upregulation of glycolysis, TCA cycle, and amino acid biosynthesis
  • Day 3-5: Metabolic shift toward methionine metabolism and methylmalonyl-CoA production
  • Day 5: 12-fold induction of asm cluster genes versus wild-type [5] [8]

Methionine metabolism is particularly crucial, providing methyl groups for post-PKS modifications. Flux balance analysis (FBA) of the GSMM model Aspm1282 predicted that upregulating methionine adenosyltransferase (MAT) could increase AP-3 flux by 85% [5] [8]. External perturbations that enhance production include:

  • Oxygen vectors: Soybean oil (0.52% at 50 h) increases dissolved oxygen, boosting AP-3 titers by 49.5% via enhanced TCA cycle flux [4]
  • Precursor feeding: Isobutanol (5 mL/L) upregulates asm19 expression 4.2-fold while increasing intracellular isobutyryl-CoA pools [6]
  • Genetic engineering: Overexpression of ftsZ increases strain tolerance and AP-3 yield to 327 mg/L (30.6% increase) [7] [10]

Table 4: Metabolic Engineering Strategies for Enhanced Ansamitocin P-3 Production

Intervention CategorySpecific ApproachMechanism of ActionYield Improvement
Target Protein OverexpressionFtsZ (APASM_5716)Alleviates division inhibition30.6% (327 mg/L)
Oxygen Transfer EnhancementSoybean oil (0.52% at 50 h)Boosts TCA cycle and precursor supply49.5% (106 mg/L)
Precursor SupplementationIsobutanol (5 mL/L)Increases isobutyryl-CoA pools300-400%
Genetic ModificationKnockout ansa30 + overexpress asm10Derepression and enhanced tailoring5-fold (246 mg/L)

The global regulatory network involves intricate crosstalk between the asm cluster-situated regulators (e.g., Asm2 and Asm8) and sigma factors responsive to oxidative stress. Disruption of asm30, a putative efflux regulator, combined with asm10 (P450) overexpression, yielded the high-producing strain NXJ-24 with 5-fold titer improvement [5] [8].

Properties

Product Name

Ansamitocin P-3

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-methylpropanoate

Molecular Formula

C32H43ClN2O9

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)

InChI Key

OPQNCARIZFLNLF-UHFFFAOYSA-N

Synonyms

ansamitocin P 3
ansamitocin P 3'
ansamitocin P 4
ansamitocins
ansamitomicin p-3

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

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